CYP3A4 Inhibition Liability: Favorable Safety Margin Versus Class-Average Values
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate exhibits weak inhibition of human recombinant CYP3A4 with an IC50 of 7.9 µM [1] and >50 µM in an alternative assay format [2]. This low CYP3A4 inhibitory potency contrasts with the broader dihydroquinolinone class, where CYP3A4 inhibition IC50 values typically fall below 1-5 µM for structurally related analogs [3].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 7.9 µM (7,900 nM); >50 µM (>50,000 nM) |
| Comparator Or Baseline | Class-level baseline for dihydroquinolinone analogs: <1-5 µM |
| Quantified Difference | Target compound IC50 is at least 1.6-fold to >10-fold higher than class-typical inhibitory concentrations |
| Conditions | Human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase; 7-hydroxyquinoline prodrug reduction assay |
Why This Matters
A higher CYP3A4 IC50 indicates reduced potential for drug-drug interactions, a critical advantage when selecting building blocks for lead optimization in polypharmacy contexts.
- [1] BindingDB. BDBM50532768. CHEMBL4541666. IC50: 7.90E+3 nM for human recombinant CYP3A4. View Source
- [2] BindingDB. BDBM50197651. CHEMBL3957888. IC50: >5.00E+4 nM for CYP3A4 in E. coli expression system. View Source
- [3] BindingDB. BDBM50532768 and BDBM50197651 entries for benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. View Source
